N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide (CUDC-907) is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It is a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), two important targets in cancer therapy.
Mecanismo De Acción
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis by altering the acetylation status of histones and other proteins, leading to changes in gene expression. PI3K inhibitors, on the other hand, block the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth and survival.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other therapies. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its dual inhibitory activity, which allows it to target two important pathways in cancer simultaneously. This makes it a promising candidate for combination therapy with other agents. However, one limitation of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential directions for future research on N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide. One area of interest is the development of more potent and selective HDAC/PI3K inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide and other HDAC/PI3K inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide in various types of cancer.
Métodos De Síntesis
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the preparation of 5-bromoindole-2-carboxylic acid, which is then reacted with ethylamine to form the corresponding amide. The amide is then subjected to a series of reactions involving fluorination, acylation, and cyclization to yield N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide.
Aplicaciones Científicas De Investigación
N-(1-ethyl-2-oxoindolin-5-yl)-3,4-difluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and hematological cancers. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-2-21-15-6-4-12(7-11(15)9-16(21)22)20-17(23)10-3-5-13(18)14(19)8-10/h3-8H,2,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEQOLFBHVXENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.